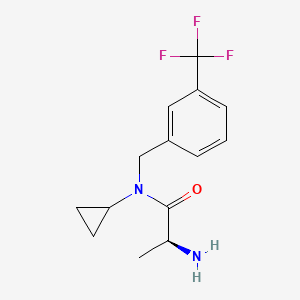

(S)-2-Amino-N-cyclopropyl-N-(3-trifluoromethyl-benzyl)-propionamide

Description

“(S)-2-Amino-N-cyclopropyl-N-(3-trifluoromethyl-benzyl)-propionamide” is a chiral propionamide derivative characterized by a cyclopropyl group attached to the amide nitrogen and a 3-trifluoromethyl-benzyl substituent. The compound’s stereochemistry (S-configuration) and trifluoromethyl group are critical for its physicochemical properties, including lipophilicity and metabolic stability.

Properties

IUPAC Name |

(2S)-2-amino-N-cyclopropyl-N-[[3-(trifluoromethyl)phenyl]methyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17F3N2O/c1-9(18)13(20)19(12-5-6-12)8-10-3-2-4-11(7-10)14(15,16)17/h2-4,7,9,12H,5-6,8,18H2,1H3/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCGWOZZNVYEHLL-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N(CC1=CC(=CC=C1)C(F)(F)F)C2CC2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N(CC1=CC(=CC=C1)C(F)(F)F)C2CC2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-cyclopropyl-N-(3-trifluoromethyl-benzyl)-propionamide typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as (S)-2-Aminopropionic acid, cyclopropylamine, and 3-trifluoromethylbenzyl chloride.

Formation of Amide Bond: The key step involves the formation of the amide bond between (S)-2-Aminopropionic acid and cyclopropylamine. This can be achieved using coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole) under mild conditions.

Introduction of Trifluoromethylbenzyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-cyclopropyl-N-(3-trifluoromethyl-benzyl)-propionamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid to form corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced amide derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.

Substitution: Nucleophiles like amines, alcohols, and thiols, in the presence of bases like triethylamine.

Major Products Formed

Oxidation: Formation of oxides and hydroxyl derivatives.

Reduction: Formation of reduced amide derivatives.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

1.1 Antidepressant Activity

Research indicates that (S)-2-Amino-N-cyclopropyl-N-(3-trifluoromethyl-benzyl)-propionamide may exhibit antidepressant properties. Studies have shown that compounds with similar structural motifs can interact with neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial for mood regulation .

1.2 Analgesic Properties

The compound has also been investigated for its analgesic effects. Preliminary studies suggest that it may modulate pain pathways, potentially offering a new avenue for pain management therapies without the side effects associated with traditional opioids .

1.3 Neuroprotective Effects

There is growing interest in the neuroprotective potential of this compound. Its ability to cross the blood-brain barrier and interact with neuroreceptors makes it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Potential Therapeutic Applications

3.1 Treatment of Depression

Clinical trials are needed to evaluate the efficacy of this compound as an antidepressant. Initial findings suggest it may offer a novel mechanism of action compared to existing antidepressants, potentially leading to faster onset of therapeutic effects .

3.2 Pain Management

Given its analgesic properties, further research could position this compound as a key player in developing non-opioid pain relief medications, addressing the global opioid crisis by providing safer alternatives .

3.3 Neurological Disorders

The neuroprotective effects observed in preliminary studies indicate that this compound could be explored as a treatment option for various neurological disorders, warranting more extensive preclinical and clinical investigations .

Case Studies

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-cyclopropyl-N-(3-trifluoromethyl-benzyl)-propionamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

Pathways Involved: It can influence signaling pathways related to neurotransmission, inflammation, and cellular metabolism.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of N-substituted propionamides. Below is a systematic comparison with structurally related analogs based on substituent variations and available data:

Table 1: Structural and Physicochemical Comparison

Key Structural and Functional Differences

Substituents on the Benzyl Group: Trifluoromethyl (CF₃): Enhances lipophilicity and metabolic stability compared to halogens (Cl, F) or polar groups (CN, NO₂) . Dichloro (Cl₂): Increases molecular weight and may elevate toxicity risks due to halogen accumulation .

Ethyl/Methyl: Smaller alkyl groups reduce steric hindrance, possibly enhancing solubility but reducing target affinity .

Physicochemical Properties: The trifluoromethyl group in the target compound likely results in a higher logP compared to fluoro or cyano analogs, favoring membrane permeability . Dichloro and nitro derivatives exhibit higher molecular weights, which may limit bioavailability .

Research Implications

- Drug Design : The cyclopropyl and trifluoromethyl groups in the target compound warrant further investigation for their combined effects on pharmacokinetics (e.g., CYP450 interactions) .

- Comparative Studies : Head-to-head evaluations of halogenated vs. fluorinated analogs are needed to clarify substituent-specific impacts on efficacy and safety .

Biological Activity

(S)-2-Amino-N-cyclopropyl-N-(3-trifluoromethyl-benzyl)-propionamide, also known by its CAS number 1354002-08-6, is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHFNO

- Molecular Weight : 286.29 g/mol

- CAS Number : 1354002-08-6

Biological Activity Overview

The compound has been studied for its inhibitory effects on various biological targets, particularly in the context of neurodegenerative diseases and cancer.

Research indicates that this compound exhibits potent inhibition of specific enzymes involved in neurotransmitter metabolism and cancer cell proliferation. Notably, it has shown activity against monoamine oxidase B (MAO-B), which is significant in the treatment of neurodegenerative disorders like Parkinson's disease.

Inhibition of MAO-B

A study highlighted the compound's effectiveness as a selective MAO-B inhibitor. The S-enantiomer demonstrated an IC value of 21 nM, significantly lower than its racemic counterpart, indicating a higher potency due to stereochemistry .

| Compound | IC (nM) | Remarks |

|---|---|---|

| This compound | 21 | Superior MAO-B inhibition |

| Racemate | 46 | Less effective |

Anti-Cancer Activity

Further investigations into the compound's anti-cancer properties revealed that it inhibits cell proliferation in glioma cells through multiple mechanisms, including the induction of apoptosis and inhibition of critical signaling pathways such as AKT and mTOR .

Case Studies

- Neurodegenerative Diseases

- Cancer Treatment

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.